molecular formula C21H31N3O2 B7051715 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone

2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone

Cat. No.: B7051715
M. Wt: 357.5 g/mol
InChI Key: HFZPSMHFZYWTED-NCPXRFHGSA-N
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Description

2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone is a complex organic compound characterized by its unique structural features. This compound contains a cyclobutyl ring, a pyrazole moiety, and an azabicyclo[3.2.1]octane structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes or alkynes under photochemical or thermal conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Pyrazole Moiety: The pyrazole ring is formed through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Construction of the Azabicyclo[3.2.1]octane Structure: This structure is typically synthesized through intramolecular cyclization reactions, often involving amine precursors and suitable cyclizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents such as methyl iodide (CH3I) are commonly employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural motifs are of interest in the design of enzyme inhibitors and receptor modulators.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, the compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclobutyl ring, pyrazole moiety, and azabicyclo[3.2.1]octane structure makes it a versatile compound with diverse applications.

Properties

IUPAC Name

2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-13(25)18-11-15(21(18,2)3)12-20(26)24-16-5-6-17(24)10-14(9-16)19-7-8-22-23(19)4/h7-8,14-18H,5-6,9-12H2,1-4H3/t14?,15-,16?,17?,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZPSMHFZYWTED-NCPXRFHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1(C)C)CC(=O)N2C3CCC2CC(C3)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H](C1(C)C)CC(=O)N2C3CCC2CC(C3)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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